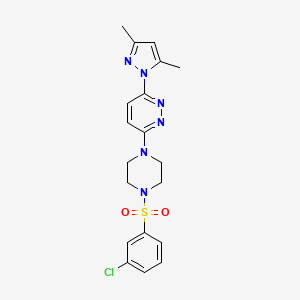

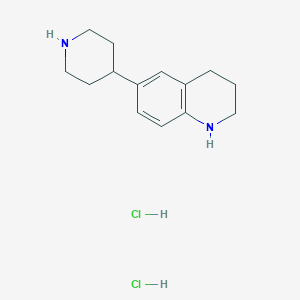

![molecular formula C26H22Cl2N2O4S B2495261 ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-42-8](/img/structure/B2495261.png)

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives, including ethyl acetate analogs, are prominent in chemical research due to their versatile applications and properties. They play a crucial role in developing pharmaceuticals, agrochemicals, and materials science. The focus on these compounds stems from their unique chemical reactivity and ability to participate in various biological interactions.

Synthesis Analysis

The synthesis of imidazole derivatives, like ethyl acetate compounds, often involves multicomponent reactions, allowing for efficient and versatile formation of complex structures. For instance, a one-pot synthesis involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, showcasing the efficient formation of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates (Kalhor, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by NMR, IR, and mass spectral data, providing insights into their complex frameworks. These analyses are foundational for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. For example, ethyl 2-(1H-imidazol-1-yl)acetate derivatives have been synthesized and evaluated for their antibacterial activity, indicating the broad functional scope of these molecules (Al-badrany, Mohammed, & Alasadi, 2019).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, electrophilic/nucleophilic sites, and ability to form hydrogen bonds, dictate their reactivity and interactions. For instance, the reactivity of ethyl isocyanoacetate with imidazole derivatives underlines the chemical versatility and potential for creating a wide range of biologically active compounds (Sundaram, Singh, Venkatesh, Ila, & Junjappa, 2007).

Applications De Recherche Scientifique

Sulfonamides in Scientific Research

Antioxidant Capacity and Mechanisms : Sulfonamide compounds have been investigated for their antioxidant capacity, notably through decolorization assays like ABTS/PP, which assess their ability to scavenge free radicals and potentially form coupling adducts with antioxidant indicators (Ilyasov et al., 2020). These mechanisms highlight the diverse reactivity of sulfonamide derivatives, suggesting possible research applications in studying oxidative stress and related physiological processes.

Patented Applications and Biological Importance : Sulfonamides have been the focus of patent reviews, revealing their incorporation into drugs with various therapeutic targets, including carbonic anhydrase inhibitors (CAIs) and tyrosine kinase inhibitors. These reviews shed light on the ongoing development of sulfonamides for targeting specific enzymes or pathways, indicating their versatility and importance in medicinal chemistry and drug design (Carta et al., 2012).

Analytical Methods for Antioxidant Activity : Research into determining antioxidant activity has highlighted various assays, including those based on sulfonamide-related compounds, to measure the antioxidant capacity of substances. These methods are crucial for understanding the antioxidant properties of new chemical entities, suggesting an area where sulfonamides and related compounds could be applied in the evaluation of new antioxidants (Munteanu & Apetrei, 2021).

Redox Mediators in Organic Pollutant Degradation : Some sulfonamide derivatives act as redox mediators, enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This application is particularly relevant in environmental chemistry and bioremediation, showcasing the potential of sulfonamide compounds in addressing environmental pollution (Husain & Husain, 2007).

Propriétés

IUPAC Name |

ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22Cl2N2O4S/c1-2-34-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)35(32,33)17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNROXRNONKDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

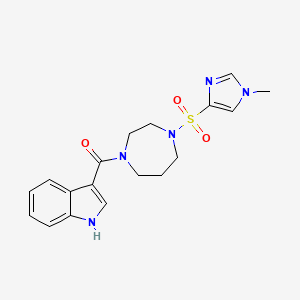

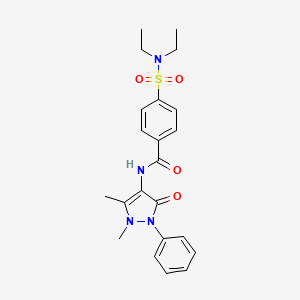

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

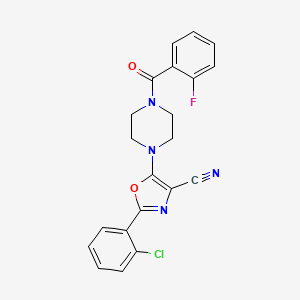

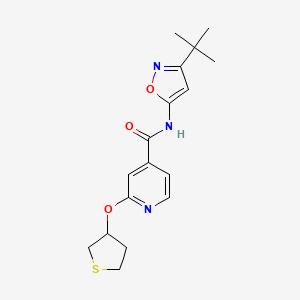

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

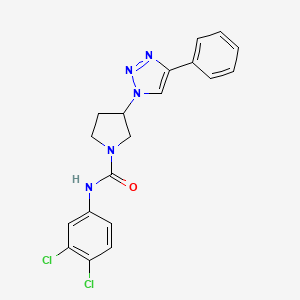

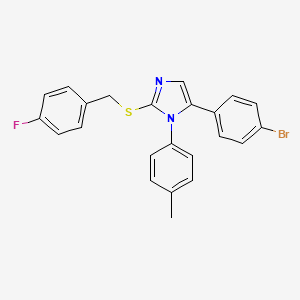

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)